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molecular formula C4H2BrNO2S B1272501 2-Bromo-4-thiazolecarboxylic acid CAS No. 5198-88-9

2-Bromo-4-thiazolecarboxylic acid

Cat. No. B1272501
M. Wt: 208.04 g/mol
InChI Key: BEGREHRAUWCAHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163916B2

Procedure details

Ethyl 2-bromothiazole-4-carboxylate (600 mg, 2.54 mmol) was suspended in ethanol (15 mL). Sodium hydroxide (7.5 mL, 1 M) was added and the reaction mixture was stirred at 35° C. for 0.5 hours. The reaction mixture was acidified to pH ˜3 with 1 M HCl, then diluted with water (100 mL) and extracted with ethyl acetate (2×50 mL). The organic extracts were combined, washed with brine (100 mL), dried (sodium sulfate), filtered and concentrated to provide the title compound. MS (APCI) m/z=208/210 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([O:9]CC)=[O:8])[N:6]=1.[OH-].[Na+].Cl>C(O)C.O>[Br:1][C:2]1[S:3][CH:4]=[C:5]([C:7]([OH:9])=[O:8])[N:6]=1 |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
BrC=1SC=C(N1)C(=O)OCC
Step Two
Name
Quantity
7.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 35° C. for 0.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
washed with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC=1SC=C(N1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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